molecular formula C6H7Cl3O2 B14347806 3-Buten-1-ol, trichloroacetate CAS No. 90449-06-2

3-Buten-1-ol, trichloroacetate

Cat. No.: B14347806
CAS No.: 90449-06-2
M. Wt: 217.5 g/mol
InChI Key: JNUGOAAJACVGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Buten-1-ol, trichloroacetate is a chemical ester with the molecular formula C6H7Cl3O2 and a molecular weight of 217.478 g/mol . This compound is the trichloroacetate ester of 3-buten-1-ol, also known as homoallyl alcohol, an unsaturated primary alcohol that serves as a versatile intermediate in organic synthesis . The trichloroacetate functional group is a reactive moiety that can facilitate various transformations, making this ester a valuable reagent in research settings. Researchers value this compound for its potential application in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds and in studies involving esterification and transesterification reactions. Its structure, featuring an unsaturated carbon chain and a trichloroacetyl group, makes it a candidate for investigating elimination and substitution reactions. Key physical properties include a boiling point of approximately 518.71 K (245.56 °C) and a melting point of 319.96 K (46.81 °C), as determined by calculated data . The standard enthalpy of formation in the gas phase (ΔfH°gas) is calculated to be -342.51 kJ/mol, and the Gibbs free energy of formation (ΔfG°) is -179.39 kJ/mol . The compound's vaporization enthalpy (ΔvapH°) is 49.30 kJ/mol . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90449-06-2

Molecular Formula

C6H7Cl3O2

Molecular Weight

217.5 g/mol

IUPAC Name

but-3-enyl 2,2,2-trichloroacetate

InChI

InChI=1S/C6H7Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h2H,1,3-4H2

InChI Key

JNUGOAAJACVGAL-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Buten 1 Ol Trichloroacetate

Direct Esterification Approaches with Trichloroacetic Acid

Direct esterification involves the reaction of the alcohol 3-buten-1-ol (B139374) with trichloroacetic acid or its activated derivatives. These methods are fundamental in organic synthesis for forming ester bonds.

The most traditional method for forming an ester from a carboxylic acid and an alcohol is the Fischer esterification. masterorganicchemistry.com In this acid-catalyzed equilibrium reaction, 3-buten-1-ol acts as the nucleophile, attacking the protonated carbonyl group of trichloroacetic acid. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester product.

To drive the equilibrium towards the product side and achieve high yields, the water formed during the reaction is typically removed. A common laboratory and industrial technique involves azeotropic distillation, where the reaction is conducted in a solvent such as toluene (B28343) that forms an azeotrope with water. google.com As the mixture is heated to reflux, the water-toluene azeotrope distills off, is condensed, and the water is separated, allowing the dry toluene to return to the reaction vessel. google.com While strong mineral acids like sulfuric acid are often used as catalysts, the inherent strength of trichloroacetic acid itself can contribute to the reaction rate. rsc.org Homoallylic alcohols such as 3-buten-1-ol are generally stable and suitable substrates for these acid-catalyzed conditions. organic-chemistry.org

To circumvent the equilibrium limitations of Fischer esterification and often to enable the reaction to proceed under milder conditions, more reactive derivatives of trichloroacetic acid can be employed. The use of trichloroacetyl chloride or trichloroacetic anhydride (B1165640) represents a common activation strategy. These reagents react readily with alcohols like 3-buten-1-ol to form the ester in what is typically a rapid and irreversible reaction. The reaction with the acid chloride, for example, produces hydrochloric acid as a byproduct, which is often neutralized by the addition of a non-nucleophilic base like pyridine. A mixture containing trichloroacetic acid, its anhydride, and its acid chloride can also be used directly for esterification. google.com

Precursor Synthesis Routes for 3-Buten-1-ol

The availability of the starting homoallylic alcohol, 3-buten-1-ol, is crucial. Several synthetic routes have been established for its preparation from various starting materials.

Starting Material(s)Reagents/CatalystDescriptionYieldReference(s)
Vinyl Chloride & Ethylene (B1197577) Oxide Magnesium (to form Grignard)A Grignard reagent is prepared from vinyl chloride and magnesium, which then reacts with ethylene oxide in an ether solvent.73.6% chemicalbook.comchemicalbook.com
3-Butyn-1-ol (B147353) H₂, Palladium-Carbon CatalystSelective hydrogenation of the alkyne to an alkene is performed in an alcohol solvent under an inert atmosphere.89.8% google.com
3,4-Epoxy-1-butene Formic Acid, Palladium(0) compound, tertiary phosphine, trialkylamineA palladium-catalyzed ring-opening of the epoxide using formic acid as a hydrogen source in THF.- wipo.intgoogle.com
1,4-Butanediol (B3395766) Ceria or modified ZrO₂ catalystCatalytic dehydration of 1,4-butanediol at elevated temperatures in the vapor phase.- lookchem.com

One common laboratory-scale synthesis involves the reaction of vinylmagnesium chloride (a Grignard reagent) with ethylene oxide. chemicalbook.comchemicalbook.com Another effective method is the selective catalytic hydrogenation of the readily available 3-butyn-1-ol. google.com This reaction typically employs a palladium-on-carbon catalyst and hydrogen gas, carefully controlled to prevent over-reduction to the saturated alcohol. google.com On an industrial scale, processes such as the catalytic dehydration of 1,4-butanediol or the palladium-catalyzed reaction of 3,4-epoxy-1-butene with a hydrogen donor like formic acid are also utilized. wipo.intgoogle.comlookchem.com

Catalytic Hydrogenation of 3-Butyn-1-ol

The selective hydrogenation of 3-butyn-1-ol presents a direct route to 3-buten-1-ol. This process typically involves the use of a catalyst to facilitate the addition of hydrogen across the carbon-carbon triple bond, ideally stopping at the alkene stage without proceeding to full saturation.

The partial hydrogenation of alkynes to alkenes is a reaction of considerable importance in the manufacturing of fine chemicals. beilstein-journals.org Heterogeneous palladium catalysts are commonly employed for this transformation. beilstein-journals.org Research has demonstrated the continuous gas phase hydrogenation of 3-butyn-1-ol using a 1.2% wt. Pd/Al2O3 catalyst at 1 atm and 373 K. mdpi.com This method yields 3-buten-1-ol and 1-butanol (B46404) as the primary products of partial and complete hydrogenation, respectively. mdpi.com However, at this temperature, some double bond migration to form crotyl alcohol and butyraldehyde (B50154) can occur, with a selectivity of less than or equal to 10%. mdpi.com

Studies have shown that the reaction proceeds in a stepwise manner, from the alkyne to the alkene and then to the alkane. mdpi.comresearchgate.net The selectivity of this reaction is influenced by the stronger coordination of alkynes to the catalyst surface compared to alkenes, which helps in achieving high selectivity for the semi-hydrogenation product. conicet.gov.ar Different solvents can also impact the reaction, with a recyclable heterogeneous palladium nanocatalyst showing activity in ethanol, dichloromethane, toluene, and cyclohexane. researchgate.netconicet.gov.ar

Table 1: Catalytic Hydrogenation of 3-Butyn-1-ol with FFSiNH₂Pd Catalyst

Entry Solvent Time (min) Conversion (%) Selectivity (%)
1 Ethanol 25 100 3-Buten-1-ol: 0, 1-Butanol: 100
2 CH₂Cl₂ 27 100 3-Buten-1-ol: 0, 1-Butanol: 100
3 Toluene 41 100 3-Buten-1-ol: 0, 1-Butanol: 100
4 Cyclohexane 70 100 3-Buten-1-ol: 0, 1-Butanol: 100
5 Cyclohexane 45 98 3-Buten-1-ol: 82, 1-Butanol: 18
6 Cyclohexane 150 100 3-Buten-1-ol: 68, 1-Butanol: 31

Reaction conditions: 1.5 mmol alkyne, ~10 mg catalyst (0.2 mol% Pd), 5 mL solvent, 27 °C, 3 bar H₂. Data sourced from Green Chemistry. conicet.gov.ar

Formic Acid-Mediated Conversion of 3,4-Epoxy-1-butene

A distinct synthetic route involves the reaction of 3,4-epoxy-1-butene with formic acid. wipo.intgoogle.com This process can be facilitated by a homogeneous catalyst system. wipo.intgoogle.com A patented method describes the synthesis of 3-buten-1-ol by contacting 3,4-epoxy-1-butene and formic acid with a catalyst solution containing a palladium(0) compound, a tertiary phosphine, and a trialkylamine dissolved in tetrahydrofuran (B95107) (THF). wipo.intgoogle.com

This approach provides a means to safely manufacture 3-buten-1-ol from 3,4-epoxy-1-butene on a commercial scale. google.com The use of a high-boiling amine, such as tri-n-butylamine, with formic acid renders the reaction mixture homogeneous and circumvents issues like plugging that can occur with other reagents. google.com The reaction can be controlled by the slow or incremental addition of 3,4-epoxy-1-butene to the catalyst solution at temperatures ranging from 55°C to the boiling point of the mixture. google.com

Dehydration Pathways of 1,4-Butanediol

The dehydration of 1,4-butanediol offers another significant pathway to produce 3-buten-1-ol. lookchem.comottokemi.com This reaction is typically carried out using catalysts at elevated temperatures in the vapor phase. lookchem.com

Cerium-based catalysts have been shown to be effective for this transformation. ottokemi.comresearchgate.net Over pure CeO₂, the dehydration of 1,4-butanediol can yield 3-buten-1-ol with a maximum selectivity of 68.1 mol% and a yield of 59.7% at 400°C. researchgate.net Zirconium dioxide (ZrO₂) based catalysts are also active in this dehydration process. lookchem.comresearchgate.net The modification of monoclinic ZrO₂ with a small amount of sodium hydroxide (B78521) has been found to significantly enhance the selectivity towards 3-buten-1-ol. researchgate.net

Composite oxide catalysts, such as Ca–Zr–Sn, have also demonstrated excellent catalytic properties for the dehydration of 1,4-butanediol to 3-buten-1-ol. mdpi.com A Ca–Zr–Sn oxide catalyst can achieve a 1,4-butanediol conversion of about 97% and a 3-buten-1-ol selectivity of approximately 82%. mdpi.com

Table 2: Dehydration of 1,4-Butanediol over Modified ZrO₂ Catalysts

Catalyst (Na content, mol%) Conversion (%) Selectivity to 3-Buten-1-ol (%)
0 94.4 34.1
1.0 18.7 71.8

Reaction conditions: 325°C. Data sourced from ResearchGate. researchgate.net

Novel Esterification Strategies Applicable to Unsaturated Alcohols

The final step in producing 3-buten-1-ol trichloroacetate (B1195264) is the esterification of 3-buten-1-ol. Esterification of alcohols with carboxylic acids is a fundamental organic reaction. britannica.com While traditional methods involve reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, newer strategies are continually being developed. britannica.com

For unsaturated alcohols like 3-buten-1-ol, the esterification with trichloroacetic acid can be achieved. mit.edu The reaction can also be carried out using trichloroacetyl chloride, the acid chloride derivative, which reacts with the alcohol to liberate hydrogen chloride. google.com

A general method for preparing esters of unsaturated alcohols involves reacting an unsaturated aliphatic halide with an aqueous solution of a salt of a weak organic carboxylic acid. google.com This can be particularly useful for producing esters from alcohols that are prone to molecular rearrangement under standard esterification conditions. google.com

Reactivity Profiles and Mechanistic Studies of 3 Buten 1 Ol Trichloroacetate

Rearrangement Reactions

Allylic esters like 3-Buten-1-ol (B139374), trichloroacetate (B1195264) are known to undergo sigmatropic rearrangements, a class of pericyclic reactions where a sigma bond migrates across a pi-electron system. libretexts.org These reactions are valuable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. nih.govresearchgate.net

Allylic Rearrangements andacs.orgacs.org-Shifts

The most prominent rearrangement for this class of compounds is the acs.orgacs.org-sigmatropic rearrangement. libretexts.orgnih.govmdpi.com This process involves the concerted reorganization of six bonding electrons through a six-membered cyclic transition state. libretexts.org For 3-Buten-1-ol, trichloroacetate, this rearrangement would be analogous to the Claisen rearrangement, leading to the formation of a new carbon-carbon bond and the migration of the trichloroacetate group. mdpi.comlibretexts.org

An allylic rearrangement, or allylic shift, involves the movement of a double bond within an allyl chemical compound. scribd.com In the context of this compound, a acs.orgacs.org-shift would result in the transposition of the oxygen and the terminal vinyl group, yielding 1-chloro-1-(trichloromethyl)pent-4-en-2-yl formate. The reaction proceeds through a highly ordered, chair-like or boat-like transition state, which allows for the efficient transfer of stereochemical information from the reactant to the product. imperial.ac.uk

A related and well-studied transformation is the Overman rearrangement, which converts allylic alcohols into allylic amines via the acs.orgacs.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523). organic-chemistry.org While the substrate is an imidate rather than an ester, the underlying principle of a concerted acs.orgacs.org-shift through a cyclic transition state is directly comparable. organic-chemistry.org

Thermalacs.orgacs.org-Rearrangements and Pseudopericyclic Transition States

Thermal activation is a common method to induce acs.orgacs.org-sigmatropic rearrangements. mdpi.com The transition state of these reactions can be either pericyclic or pseudopericyclic. A classic pericyclic transition state involves a continuous cycle of interacting orbitals. However, certain rearrangements, including those of some allylic esters, are proposed to proceed through pseudopericyclic transition states. acs.orgnih.govnih.gov

In a pseudopericyclic transition state, there is a formal disconnection in the cyclic array of interacting orbitals. acs.org This occurs when orbitals that are orthogonal to the primary bonding orbitals in the reactant participate in the formation of new bonds. acs.org Theoretical studies on related O-allylic trichloroacetimidates show that both thermal acs.orgnih.gov- and acs.orgacs.org-rearrangements proceed through concerted pseudopericyclic transition states. nih.govnih.gov These transition states are often described as having "boat-like" geometries, in contrast to the "chair-like" geometries typical of true pericyclic rearrangements. acs.org The preference for a pseudopericyclic pathway can be influenced by the substrate's structure and the reaction conditions.

Transition State FeaturePericyclic (e.g., Classic Claisen)Pseudopericyclic
Geometry Typically a favored chair-like conformationOften a boat-like conformation
Orbital Interaction Continuous cyclic array of interacting orbitalsDisconnection in the cyclic orbital array
Governing Rules Subject to Woodward-Hoffmann rulesNot required to obey Woodward-Hoffmann rules

Cinchona Alkaloid Catalysis in Allylic Rearrangements

While thermal conditions can effect rearrangements, catalysts are often employed to improve reaction rates and control stereoselectivity. Cinchona alkaloids and their derivatives are powerful organocatalysts used in various asymmetric syntheses. nih.govprinceton.edu Research on the rearrangement of allylic trichloroacetimidates has shown that Cinchona alkaloids can effectively catalyze a acs.orgnih.gov-rearrangement, favoring it over the competing thermal acs.orgacs.org-pathway. nih.govnih.gov

The catalyzed mechanism is proposed to proceed through a double SN2' pathway rather than a concerted pericyclic one. nih.govnih.gov In this mechanism, the Cinchona alkaloid acts as a nucleophilic catalyst. The key to the catalyst's effectiveness and its ability to induce enantioselectivity is the formation of a hydrogen bond between the catalyst and the substrate. nih.govnih.gov This interaction helps to orient the substrate within the chiral environment of the catalyst, leading to a stereoselective outcome. nih.govnih.gov Density Functional Theory (DFT) calculations have indicated that this catalyzed pathway can be significantly lower in energy compared to the uncatalyzed thermal acs.orgacs.org-rearrangement. nih.govnih.gov

Hydrolytic Stability and Degradation Mechanisms

The ester functional group in this compound is susceptible to hydrolysis, a reaction that splits the ester back into its constituent carboxylic acid and alcohol. libretexts.orgchemguide.co.uk This process can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Neutral and Acid-Catalyzed Hydrolysis Kinetics

Hydrolysis of esters in pure water (neutral hydrolysis) is typically a very slow process. chemguide.co.uk The rate of hydrolysis can be significantly increased by the presence of a strong acid catalyst. chemguide.co.ukyoutube.com

Acid-catalyzed ester hydrolysis is a reversible equilibrium reaction, essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original alkoxy group, turning it into a good leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, eliminating the alcohol molecule and reforming the carbonyl group to yield the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Because the reaction is reversible, it does not go to completion and an excess of water is required to shift the equilibrium towards the products. libretexts.orgchemguide.co.uk

ConditionCatalystReversibilityProductsKey Mechanistic Feature
Neutral None (water)ReversibleCarboxylic Acid & AlcoholExtremely slow reaction rate
Acidic Strong Acid (e.g., H₂SO₄)ReversibleCarboxylic Acid & AlcoholProtonation of carbonyl oxygen enhances electrophilicity
Basic (Saponification) Strong Base (e.g., NaOH)IrreversibleCarboxylate Salt & AlcoholIrreversible due to deprotonation of the carboxylic acid product

Structural and Solvent Effects on Hydrolysis

The rate of hydrolysis of this compound is influenced by both structural and solvent effects.

Structural Effects: The electronic nature of the acyl group plays a crucial role. The trichloroacetate group contains three electron-withdrawing chlorine atoms. This inductive effect makes the carbonyl carbon significantly more electron-deficient and therefore more susceptible to nucleophilic attack by water. This is expected to increase the rate of both acid-catalyzed and neutral hydrolysis compared to a non-halogenated analogue like butenyl acetate. Steric hindrance around the ester functionality can slow down hydrolysis, but in this compound, the reaction site is relatively unhindered.

Solvent Effects: The solvent polarity can influence the rate of hydrolysis by stabilizing or destabilizing the transition state relative to the reactants. For ester hydrolysis, the transition state is typically more polar than the reactants. Therefore, polar protic solvents, which can solvate both the nucleophile (water) and the polar transition state through hydrogen bonding, are generally effective for this reaction. The choice of solvent can also affect the equilibrium position in the case of acid-catalyzed hydrolysis.

Comparative Hydrolytic Stability Studies of Homologous Esters

The hydrolytic stability of esters is a critical factor in their application and persistence. Esters are known to be susceptible to hydrolysis, a reaction that can be catalyzed by acids or bases. libretexts.org The rate of hydrolysis is influenced by the structural characteristics of both the acyl and the alkyl portions of the ester.

Studies on homologous series of esters reveal that stability is often inversely proportional to the size of the alkoxyl group. For instance, in a series of benzoates, methyl benzoate exhibits greater plasma metabolic stability compared to its ethyl, n-propyl, and n-butyl counterparts. nih.gov This trend suggests that steric hindrance and the electronic effects of the alkyl group play a significant role in the accessibility of the carbonyl carbon to nucleophilic attack by water.

The stability of trichloroacetate esters, in particular, is influenced by the strong electron-withdrawing nature of the trichloromethyl group. This electronic effect can alter the mechanism of hydrolysis compared to unsubstituted esters. While many esters hydrolyze via a bimolecular acyl-oxygen fission mechanism (BAc2), highly chlorinated esters may favor different pathways. researchgate.netepa.gov For example, the acid-catalyzed hydrolysis of esters with two or more chloro-substituents may proceed through a mechanism where the initial state is similar to that of neutral ester hydrolysis. researchgate.net

Interactive Table: Comparative Hydrolytic Stability of Benzoate Esters in Rat Plasma nih.gov

CompoundAlkoxyl GroupHalf-life (t1/2, min)
Methyl benzoate-OCH336
Ethyl benzoate-OCH2CH317
n-Propyl benzoate-OCH2CH2CH310
n-Butyl benzoate-OCH2CH2CH2CH310

Reactions Involving the Trichloroacetate Moiety

The trichloroacetate group is a versatile functional group that participates in a variety of chemical transformations, including electroreductive cross-coupling, decarboxylation, and dechlorination reactions.

Electroreductive cross-coupling offers a powerful method for forming carbon-carbon bonds by reacting two electrophiles. nih.gov This technique has been successfully applied to the coupling of allylic acetates with aryl and alkyl halides. nih.gov In the context of 3-buten-1-ol trichloroacetate, the trichloroacetate moiety can serve as an electrophilic partner in such reactions.

Nickel-catalyzed electroreductive coupling has been shown to be effective for the reaction of α-chloroesters with aryl iodides. chemrxiv.org These reactions proceed under mild conditions and tolerate a range of functional groups. The mechanism often involves the formation of an organonickel intermediate which then reacts with the second electrophile. The selectivity of these cross-coupling reactions is a key challenge, with potential side reactions including the dimerization of the starting materials. nih.gov

The decarboxylation of trichloroacetic acid and its derivatives is a well-studied reaction that proceeds through the formation of a trichloromethyl anion (CCl3-) intermediate. acs.orgacs.org This reaction is known to be significantly influenced by the solvent, occurring more rapidly in polar aprotic solvents like dimethyl sulfoxide (DMSO) compared to protic solvents like water. core.ac.uknih.gov

The mechanism involves the initial loss of carbon dioxide from the trichloroacetate anion to generate the highly reactive CCl3- carbanion. acs.orgacs.org This intermediate can then be trapped by various electrophiles. For example, in the presence of aldehydes, the trichloromethyl anion can add to the carbonyl group to form 2,2,2-trichloromethylcarbinols. acs.orgacs.org

In some cases, the decarboxylation can be a self-redox catalyzed process. For instance, in acetonitrile, a mixture of trichloroacetate ion and trichloroacetic acid can lead to the formation of trichloromethyl radicals. nih.gov

Recent advancements have demonstrated the potential for visible-light-driven, copper-catalyzed dechlorination of trichloroacetic acid and related compounds. nih.govacs.orgnih.govfigshare.com This method offers an environmentally friendly approach to dehalogenation, often utilizing ascorbic acid as a reductant and water/ethanol as the solvent. nih.govacs.orgfigshare.comresearchgate.net

The mechanism of this process involves multiple roles for the copper catalyst. nih.govacs.org It participates in:

Photoexcitation: The copper complex absorbs visible light, leading to an excited state.

Excited-state chlorine transfer: The excited copper complex facilitates the transfer of a chlorine atom from the trichloroacetate.

Thermal activation of the C-Cl bond: The catalyst also plays a role in the thermal cleavage of the carbon-chlorine bond. nih.govacs.org

This catalytic cycle can selectively convert trichloroacetic acid into monochloroacetic acid. nih.govacs.org

Reactions of the Butenyl Moiety

The butenyl group in 3-buten-1-ol trichloroacetate is characterized by the presence of a carbon-carbon double bond, which is a site of high reactivity, particularly towards radical species.

The carbon-carbon double bond of the butenyl group readily undergoes addition reactions with radical species such as chlorine atoms (Cl•) and hydroxyl radicals (•OH).

Chlorine Atoms: The reaction of alkenes with chlorine atoms is typically very fast. confex.com The primary reaction pathway is the addition of the chlorine atom to the double bond, forming a chloroalkyl radical intermediate. The rate of this reaction is influenced by the substitution pattern of the alkene. For terminal alkenes, the addition of chlorine is a facile process. brainly.com

Hydroxyl Radicals: Hydroxyl radicals are highly reactive and play a significant role in atmospheric chemistry. nist.govnih.gov The reaction of •OH with unsaturated alcohols like 3-buten-1-ol primarily involves the addition of the radical to the double bond, especially at lower temperatures. rsc.org H-atom abstraction can also occur, but addition is generally the dominant pathway. rsc.org The presence of the hydroxyl group in the molecule can influence the reaction kinetics and mechanism. rsc.org

Interactive Table: Rate Constants for the Reaction of Chlorine Atoms with Alkenes at 298 K confex.com

AlkeneRate Constant (10^-10 cm^3 molecule^-1 s^-1)
Propene2.64 ± 0.21
1-Butene3.38 ± 0.48
Isobutene3.40 ± 0.28
2-Methyl-1-butene3.58 ± 0.40
1-Pentene3.97 ± 0.36

Pyrolysis and Oxidation Behavior of Unsaturated Alcohols

The thermal decomposition of 3-buten-1-ol, the precursor to 3-buten-1-ol trichloroacetate, has been investigated to understand its pyrolysis behavior. An experimental and computational study of the thermal decomposition of 3-buten-1-ol in a m-xylene solution revealed a mechanism that proceeds through a one-step process involving a six-membered cyclic transition state. researchgate.net The primary products of this decomposition are propene and formaldehyde. researchgate.net

The study was conducted at three different temperatures, and the rate constants for the decomposition were determined. The temperature dependence of these rate constants is described by the Arrhenius equation. researchgate.net

Temperature (K)Rate Constant (k, s-1)
553.15Value
573.15Value
593.15Value

The proposed mechanism involves the transfer of the hydroxyl proton to the double bond, leading to the cleavage of the C2-C3 bond and the formation of the products. Computational calculations support this proposed mechanism. researchgate.net

Nucleophilic Properties of the Unsaturated Alcohol Precursor

The precursor, 3-buten-1-ol, is a primary aliphatic alcohol. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, which confers nucleophilic character to the molecule. nih.gov A nucleophile is a chemical species that donates an electron pair to form a chemical bond. nih.gov

In the context of forming 3-buten-1-ol trichloroacetate, the hydroxyl group of 3-buten-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trichloroacetylating agent, such as trichloroacetyl chloride or trichloroacetic anhydride (B1165640). This nucleophilic acyl substitution reaction results in the formation of the ester bond. The reactivity of the hydroxyl group as a nucleophile is a fundamental aspect of the synthesis of the title compound.

Intramolecular Dynamics and Relaxation Mechanisms

While specific studies on 3-buten-1-ol trichloroacetate are not available, the intramolecular dynamics can be understood by examining related trichloro esters.

Dielectric Dispersion Studies of Trichloro Esters

Dielectric dispersion studies on trichloro esters, such as methyl trichloroacetate, ethyl trichloroacetate, and n-propyl trichloroacetate, have been conducted to investigate their molecular relaxation mechanisms. nist.gov These studies measure the permittivity and dielectric loss of the esters at various microwave frequencies. nist.gov

Trichloro EsterOverall Relaxation Time (τ1, ps)Group Relaxation Time (τ2, ps)Temperature (°C)
Methyl TrichloroacetateValueValue35
Ethyl TrichloroacetateValueValue35
n-Propyl TrichloroacetateValueValue35
n-Propyl TrichloroacetateValueValue20

Intramolecular Group Rotation (-CCl3)

The presence of the polar trichloromethyl (-CCl3) group in trichloro esters introduces a specific intramolecular dynamic: the rotation of this group around the adjacent carbon-carbon bond. nist.gov Dielectric relaxation studies have been instrumental in identifying and characterizing this motion. nist.gov

Advanced Spectroscopic and Computational Characterization of 3 Buten 1 Ol Trichloroacetate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for confirming the molecular structure of 3-buten-1-ol (B139374), trichloroacetate (B1195264) and for providing insights into its chemical behavior.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of esters through fragmentation analysis. wikipedia.org For 3-buten-1-ol, trichloroacetate (molar mass: 217.478 g/mol ), electron ionization (EI) would induce fragmentation, providing a unique mass spectrum.

Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. wikipedia.org In the case of this compound, fragmentation is likely dictated by both the allylic and trichloroacetate groups. The presence of the double bond allows for allylic cleavage, which would result in a stable resonance-stabilized allylic cation. youtube.com Radical site-initiated fragmentation is also common for esters, driven by the tendency of the radical ion to pair electrons. wikipedia.org

The analysis of analogous compounds, such as allyl trichloroacetate and propyl trichloroacetate, provides a basis for predicting the fragmentation pattern. nist.govnist.gov The molecular ion peak for esters is often weak but noticeable. chemistrynotmystery.com

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Fragmentation Pathway
[C4H7]+55Cleavage of the ester C-O bond, formation of the butenyl cation.
[C3H5]+41Allylic cleavage, formation of the allyl cation.
[Cl3CCOO]+161/163/165Cleavage of the ester C-O bond, formation of the trichloroacetate radical cation (isotopic pattern due to Cl).
[CCl3]+117/119/121Alpha-cleavage, loss of CO2 from the trichloroacetate moiety (isotopic pattern due to Cl).
[C4H7O]+71Cleavage with hydrogen rearrangement.

Combining chromatography with mass spectrometry allows for the separation of complex mixtures and the identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for the analysis of volatile compounds like esters. nih.gov The separation of this compound would be achieved on a capillary column, likely with a low-polarity stationary phase (e.g., 5% phenyl 95% dimethylpolysiloxane). ifremer.fr The retention time would be influenced by the compound's boiling point and polarity. researchgate.net Unsaturated esters can be effectively separated and identified using this technique. mdpi.comresearchgate.net The mass spectrometer detector provides fragmentation data for definitive identification. ifremer.fr

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly useful for less volatile or thermally sensitive compounds. rsc.org For allylic compounds, reverse-phase LC can provide effective separation. nih.gov While esters can be analyzed directly, derivatization is sometimes employed to enhance ionization efficiency, especially for unsaturated fatty acids. ifremer.fr However, for this compound, atmospheric pressure ionization techniques like electrospray ionization (ESI) would likely be effective. The combination of retention time from the LC and mass data from the MS allows for sensitive and selective detection. researchgate.net

Thermoanalytical techniques coupled with mass spectrometry are used to study the thermal decomposition of materials.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS): In EGA-MS, the sample is heated in a controlled atmosphere, and the gases evolved are continuously monitored by a mass spectrometer. This provides information about the temperatures at which decomposition occurs and the identity of the evolved gaseous products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Py-GC-MS involves the rapid thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller fragments by GC-MS. eag.com This technique is a powerful tool for characterizing macromolecules and complex organic materials. researchgate.net For this compound, Py-GC-MS would reveal the primary thermal degradation pathways. csic.es Allylic esters are known to undergo thermal elimination and rearrangement reactions. mcmaster.ca The pyrolysis products would likely include smaller olefins, chlorinated compounds, carbon dioxide (from decarboxylation of the trichloroacetate), and acetic acid derivatives. mcmaster.ca Double-shot pyrolysis can be used to first desorb volatile components at a lower temperature before pyrolyzing the remaining material at a higher temperature. eag.com

Potential Thermal Decomposition ProductLikely OriginAnalytical Technique
1,3-ButadieneElimination reactionPy-GC-MS
Trichloroacetic acidEster hydrolysis (if water present) or eliminationPy-GC-MS
Carbon Dioxide (CO2)Decarboxylation of the trichloroacetate moietyEGA-MS, Py-GC-MS
Chloroform (CHCl3)Decomposition of the trichloroacetate moietyPy-GC-MS
Allyl chlorideRearrangement and fragmentationPy-GC-MS

Computational Chemistry and Theoretical Studies

Computational methods provide deep molecular-level insights into the structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. mdpi.com For this compound, DFT calculations could be used to model various potential reactions, such as rearrangements, eliminations, and substitutions.

A key reaction for related compounds is the Overman rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. organic-chemistry.orgwikipedia.orgnrochemistry.com Although this compound is an ester, not an imidate, the principles of sigmatropic rearrangements could be explored computationally. DFT calculations would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies for different pathways. researchgate.netkoreascience.kr Such studies can determine whether a reaction is concerted or stepwise and can predict the stereochemical outcome. koreascience.kr DFT has also been successfully applied to study palladium-catalyzed allylation reactions involving allylic alcohols and esters, elucidating the role of intermediates and the rate-determining steps. researchgate.net

Quantum chemical calculations are used to determine the fundamental electronic properties of a molecule, which in turn govern its reactivity. mdpi.com These calculations can provide valuable data even when experimental information is scarce. researchgate.net

For this compound, these methods can compute a range of molecular descriptors. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's frontier orbitals, which are key to its chemical reactions. mdpi.com The molecular electrostatic potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Calculated PropertySignificance for Reactivity
HOMO EnergyIndicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapRelates to the chemical stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying sites for nucleophilic and electrophilic attack.
Atomic Charges (e.g., Mulliken, NBO)Quantifies the partial charge on each atom, helping to predict reaction sites.
Bond Dissociation EnergiesPredicts the likelihood of specific bonds breaking during fragmentation or thermal decomposition. mdpi.com

These computational tools provide a powerful framework for predicting the spectroscopic properties and chemical reactivity of this compound, guiding and interpreting experimental investigations. researchgate.net

Transition State Modeling and Stereoselectivity Prediction

The thermal rearrangement of 3-buten-1-ol trichloroacetate represents a classic example of a acs.orgacs.org-sigmatropic rearrangement, specifically the Claisen rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons to form a new carbon-carbon bond, transforming the allyl ester into γ,δ-unsaturated carboxylic acid derivative, 5,5,5-trichloro-3-allylpentanoic acid. The stereochemical outcome of this reaction is dictated by the geometry of the transition state. Computational modeling is a powerful tool for predicting this stereoselectivity by calculating the energies of various possible transition state structures.

The Claisen rearrangement can proceed through several competing transition state geometries, the most common being the chair-like and boat-like conformations. nih.gov Generally, the chair transition state is energetically favored over the boat conformation, a preference estimated to be around 6 kcal/mol, analogous to the conformational preference in cyclohexane. nih.gov However, steric interactions within the transition state can alter this preference, sometimes favoring the boat pathway. acs.org

For 3-buten-1-ol trichloroacetate, density functional theory (DFT) calculations are typically employed to locate and characterize these transition states. Methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G*) are used to optimize the geometries of the chair and boat transition states and calculate their corresponding activation energies. researchgate.net The predicted stereoselectivity of the rearrangement is determined by the relative energy difference (ΔΔG‡) between the diastereomeric transition states. A lower activation barrier for one pathway implies that it will be the dominant reaction channel, leading to a higher yield of the corresponding stereoisomer.

Computational studies on similar O-allyl esters have demonstrated that substituents on the allylic framework can introduce significant steric hindrance, potentially disfavoring the chair transition state and making the boat pathway more competitive. nih.gov In the case of 3-buten-1-ol trichloroacetate, the bulky trichloroacetate group plays a significant role in the energetics of the transition states. Modeling would involve constructing four primary transition state models: two chair-like (one leading to the (R)-product and one to the (S)-product, assuming a chiral center is formed) and two corresponding boat-like transition states. The calculated energies provide a quantitative prediction of the diastereomeric or enantiomeric ratio of the product.

Table 1: Hypothetical Calculated Transition State Energies for the Claisen Rearrangement of 3-Buten-1-ol Trichloroacetate

Transition State GeometryComputational MethodCalculated Activation Energy (kcal/mol)Relative Energy (kcal/mol)Predicted Major Product Stereoisomer
Chair AB3LYP/6-31G28.50.0Product A
Chair BB3LYP/6-31G30.21.7
Boat AB3LYP/6-31G33.14.6Product B (minor)
Boat BB3LYP/6-31G34.56.0

Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis

The reactivity and spectroscopic properties of a flexible molecule like 3-buten-1-ol trichloroacetate are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. libretexts.org Molecular mechanics and semi-empirical methods are computationally efficient approaches widely used for this purpose, especially for exploring the large conformational space of non-rigid molecules. nih.gov

Molecular Mechanics (MM) methods are based on classical physics and use a force field to calculate the potential energy of a molecule. researchgate.net A force field is a set of parameters and equations that describe the energy associated with bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic). researchgate.net For an ester like 3-buten-1-ol trichloroacetate, force fields such as MMFF94 or AMBER are suitable. researchgate.net The conformational analysis involves a systematic or random search of the torsional angles around the rotatable single bonds (e.g., C-C and C-O bonds). The energy of each resulting conformation is calculated, allowing for the identification of low-energy minima on the potential energy surface. This provides insight into the most populated conformations at thermal equilibrium.

Semi-empirical methods , such as AM1, PM3, and PM7, offer a balance between the speed of molecular mechanics and the rigor of ab initio quantum mechanical calculations. uni-muenchen.deucsb.edu These methods are derived from Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de This parameterization allows them to implicitly include some electron correlation effects at a low computational cost. uni-muenchen.de For 3-buten-1-ol trichloroacetate, semi-empirical calculations can provide valuable information about the relative energies of different conformers, rotational barriers, and electronic properties like dipole moments for each stable geometry. These methods are particularly useful for obtaining reasonable starting geometries for higher-level ab initio or DFT calculations. ucsb.edu

The conformational landscape of 3-buten-1-ol trichloroacetate is primarily defined by the rotation around the C-O single bonds of the ester group and the C-C single bonds of the butenyl chain. The analysis would focus on characterizing the syn- and anti-periplanar conformations around the C(O)-O bond and the gauche and anti arrangements of the butenyl chain.

Table 2: Hypothetical Relative Conformational Energies of 3-Buten-1-ol Trichloroacetate

Conformer Description (Dihedral Angle)Molecular Mechanics (MMFF94) Relative Energy (kcal/mol)Semi-Empirical (PM3) Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti (Butenyl Chain) / Syn (Ester)0.000.00~75
Gauche (Butenyl Chain) / Syn (Ester)0.851.10~20
Anti (Butenyl Chain) / Anti (Ester)4.505.20<5
Gauche (Butenyl Chain) / Anti (Ester)5.306.15<1

Applications of 3 Buten 1 Ol Trichloroacetate in Chemical Synthesis and Research

Role as a Versatile Synthetic Intermediate

The unique structural features of 3-buten-1-ol (B139374), trichloroacetate (B1195264) position it as a valuable precursor and building block in the synthesis of more complex molecules. Its reactivity can be selectively directed towards either the double bond or the allylic ester, providing chemists with a flexible tool for molecular construction.

While direct literature detailing the conversion of 3-buten-1-ol, trichloroacetate to its corresponding α-chloroepoxide is not abundant, the transformation is chemically plausible. The synthesis of epoxides from alkenes is a fundamental transformation in organic chemistry. In the case of this compound, the presence of the allylic trichloroacetate group could influence the epoxidation of the double bond. A potential synthetic route would involve the epoxidation of the butenyl double bond, followed by a subsequent reaction where the trichloroacetate acts as a leaving group, and a chloride source is introduced.

The reactivity of the resulting epoxide would be of significant interest. Epoxides are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles. The presence of a chloro substituent would further influence the regioselectivity of the ring-opening, providing a pathway to a range of functionalized chlorohydrins.

As a four-carbon building block, this compound offers multiple points for synthetic elaboration. The terminal double bond can be functionalized through various addition reactions, such as hydrogenation, hydrohalogenation, or dihydroxylation, to introduce new functionalities. The allylic trichloroacetate allows for the introduction of a wide range of nucleophiles at the C-1 position. This dual reactivity makes it a potentially useful starting material in the synthesis of natural products and other complex organic molecules. For instance, the butenyl moiety is a common structural motif in various natural products, and this compound could serve as a convenient precursor for introducing this fragment.

The table below illustrates the potential synthetic transformations of this compound, highlighting its versatility as a building block.

Reaction TypeReagents and ConditionsPotential Product Functional Group
Alkene Functionalization
HydrogenationH₂, Pd/CSaturated alkane
HydrohalogenationHBr, ROOR (anti-Markovnikov)Terminal bromoalkane
DihydroxylationOsO₄, NMO1,2-Diol
Epoxidationm-CPBAEpoxide
Allylic Substitution
Nucleophilic SubstitutionNaCNAllylic nitrile
Nucleophilic SubstitutionNaN₃Allylic azide
Nucleophilic SubstitutionR₂CuLiAlkylated product

The trichloroacetate group in this compound is an excellent leaving group, making the compound a potent alkylating agent. In the presence of a suitable catalyst, typically a transition metal complex, it can react with a variety of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond. This type of reaction, known as allylic alkylation, is a cornerstone of modern organic synthesis.

The general scheme for an allylic alkylation using this compound is as follows:

(Nu⁻ represents a nucleophile)

The efficiency of the trichloroacetate as a leaving group, compared to other common leaving groups in allylic alkylation, is a significant advantage. The electron-withdrawing chlorine atoms stabilize the departing carboxylate anion, facilitating the initial oxidative addition step in palladium-catalyzed reactions.

Leaving GroupRelative Reactivity
OAc (Acetate)Baseline
OCO₂Me (Methyl carbonate)Good
OCOCCl₃ (Trichloroacetate) Excellent
ClGood
OPO(OEt)₂ (Diethyl phosphate)Excellent

Contributions to Asymmetric Catalysis and Synthesis

The development of methods for the synthesis of enantiomerically pure compounds is a major focus of contemporary chemical research. This compound can serve as a prochiral substrate in asymmetric transformations, allowing for the creation of stereogenic centers with high levels of enantiocontrol.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. In a typical AAA reaction, a prochiral allylic substrate, such as this compound, reacts with a nucleophile in the presence of a palladium catalyst and a chiral ligand. The chiral ligand coordinates to the palladium center and creates a chiral environment, which directs the nucleophilic attack to one of the two enantiotopic termini of the π-allylpalladium intermediate, resulting in the formation of a chiral product with high enantiomeric excess.

The mechanism of the palladium-catalyzed AAA of this compound would proceed through the formation of a symmetrical η³-allyl palladium complex. The stereochemical outcome of the reaction is then determined by the subsequent nucleophilic attack, which is controlled by the chiral ligand.

A variety of chiral ligands have been developed for palladium-catalyzed AAA, each with its own unique steric and electronic properties. The choice of ligand is crucial for achieving high enantioselectivity.

Chiral LigandAbbreviationTypical Application
(R,R)-1,2-Bis(diphenylphosphino)cyclohexane(R,R)-DACH-phenyl Trost ligandAlkylation of soft carbon nucleophiles
(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl(S)-BINAPAlkylation of various nucleophiles
(S,S)-1,2-Bis(tert-butylmethylphosphino)ethane(S,S)-t-Bu-BisP*Alkylation of nitrogen and oxygen nucleophiles
PhosphinooxazolinesPHOXAlkylation of carbon and nitrogen nucleophiles

Chiral allylic alcohols are valuable synthetic intermediates, finding application in the synthesis of a wide range of biologically active molecules. This compound can be envisioned as a precursor to chiral 3-buten-1-ol through enantioselective transformations. One potential route is the kinetic resolution of racemic this compound via an asymmetric hydrolysis or alcoholysis catalyzed by a chiral enzyme or a synthetic chiral catalyst. In this process, one enantiomer of the racemic starting material reacts faster than the other, leading to the enrichment of the unreacted enantiomer and the formation of the enantiomerically enriched alcohol product.

Alternatively, an asymmetric nucleophilic substitution of the trichloroacetate group with an oxygen nucleophile, under the influence of a chiral catalyst, could directly provide the chiral allylic alcohol. The development of such a process would be a valuable addition to the synthetic chemist's toolbox for the preparation of this important class of molecules.

Potential in Polymer and Material Science Research

The compound this compound possesses structural features—a terminal double bond and an ester group—that make it a candidate for investigation in polymer and material science. The vinyl group allows for addition polymerization, while the trichloroacetate ester moiety can influence the properties of the resulting polymer, such as solubility, thermal stability, and reactivity. Research into analogous structures, specifically butenyl esters and other unsaturated esters, provides a framework for understanding the potential contributions of this specific molecule to the field.

Monomeric Units for Polymeric Materials (General Butenyl Esters)

Butenyl esters, as a class of molecules, are recognized for their utility in polymer synthesis. The presence of the butenyl group provides a polymerizable double bond, enabling the creation of long-chain polymers. These esters can be synthesized through various methods, including the acid-catalyzed addition of a carboxylic acid to butadiene. For instance, reacting butadiene with a saturated aliphatic monocarboxylic acid can yield a mixture of n-butenyl and secondary butenyl esters google.com.

The polymerization of these monomers can lead to materials with a range of properties. Polyesters, for example, are a significant class of polymers formed through ester linkages and are used in everything from fabrics to bottles libretexts.orgoit.edu. While this compound would form a poly-ester-like structure via addition polymerization of its double bond (rather than condensation polymerization), the ester group would be a pendant side chain. The properties of such a polymer would be influenced by the bulky and electronegative trichloroacetate group.

Research into the synthesis of polymers from related monomers, such as poly(3-hydroxybutyrate), demonstrates that control over polymer structure and molecular weight is achievable through methods like ring-opening polymerization of β-butyrolactone or self-polycondensation of racemic ethyl 3-hydroxybutyrate. researchgate.netmdpi.com These synthetic strategies highlight the versatility of ester-containing monomers in creating tailored polymeric materials. The resulting polymers can range from amorphous to crystalline, with properties that can be tuned for specific applications mdpi.com.

The general characteristics of polymers derived from butenyl and other unsaturated esters are summarized in the table below, illustrating the potential properties that could be explored for a polymer made from this compound.

PropertyGeneral Observation for Poly(unsaturated esters)Potential Influence of Trichloroacetate Group
Polymerizability The double bond allows for addition polymerization, often initiated by radical or ionic methods.The electron-withdrawing nature of the trichloroacetate group could affect the reactivity of the double bond.
Solubility Varies widely depending on the ester side chain; can range from hydrophobic to more polar.The bulky, halogenated group would likely increase solubility in nonpolar organic solvents.
Thermal Stability Dependent on the polymer backbone and the nature of the ester group.The C-Cl bonds might influence decomposition pathways and thermal stability.
Biocompatibility Many polyesters are known for their biocompatibility and biodegradability, making them useful in medical applications. nih.govmdpi.comThe presence of chlorine atoms would likely render the polymer non-biodegradable and require specific biocompatibility testing.

Photopolymerization Applications of Unsaturated Esters

Unsaturated esters are key components in photopolymerization, a process that uses light to initiate a rapid curing reaction, converting a liquid monomer resin into a solid polymer. This technology is fundamental to applications such as 3D printing (vat photopolymerization), coatings, and adhesives. elsevierpure.comresearchgate.net The reactivity of the carbon-carbon double bond in the unsaturated ester is central to this process.

In a typical photopolymerization setup, a resin containing unsaturated esters is mixed with a photoinitiator. When exposed to light of a specific wavelength (commonly UV light), the photoinitiator generates reactive species (e.g., radicals) that attack the double bonds of the ester monomers, initiating a chain reaction that results in a cross-linked polymer network. researchgate.netresearchgate.net The efficiency and speed of this curing process are critical for industrial applications.

Research has explored a wide variety of unsaturated polyester (UPE) resins for these applications. elsevierpure.comdigitellinc.com These resins often include reactive diluents to reduce viscosity and modify the properties of the final cured material. researchgate.netresearchgate.net For example, studies have demonstrated the use of UPEs with reactive diluents like poly(ethylene glycol) diacrylate (PEGDA) for solvent-free vat photopolymerization. elsevierpure.com The structure of the unsaturated ester plays a crucial role in determining the properties of the resulting thermoset, including its mechanical strength and potential for depolymerization. elsevierpure.com

The table below outlines key components and parameters relevant to the photopolymerization of unsaturated ester-based resins.

Component / ParameterRole in PhotopolymerizationExample from Research
Unsaturated Ester Monomer The primary building block of the polymer network, providing the reactive double bonds.Acrylated rapeseed oil (ARO), furan-based esters. researchgate.net
Photoinitiator A compound that absorbs light and initiates the polymerization reaction by creating radicals.Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). researchgate.net
Reactive Diluent A low-viscosity monomer added to the resin to improve processability and modify final properties.Poly(ethylene glycol) diacrylate (PEGDA-575), furan-based ester (UES). elsevierpure.comresearchgate.net
Light Source Provides the energy (e.g., UV light) to activate the photoinitiator.Ultraviolet (UV) lamps are commonly used in vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). researchgate.net
Crosslinking Density The number of connections between polymer chains, which dictates the material's rigidity and thermal properties.The addition of 5 wt% UES to ARO resin increased crosslinking density from 1.07 to 1.65 mol/m³. researchgate.net

Given its terminal double bond, this compound could theoretically serve as a monomer or co-monomer in such photopolymerization systems. The trichloroacetate group would be expected to significantly influence the refractive index, chemical resistance, and thermal properties of the resulting photopolymer.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The conventional synthesis of the rearranged product from 3-Buten-1-ol (B139374), trichloroacetate (B1195264) involves a two-step process: formation of the corresponding trichloroacetimidate (B1259523) from 3-buten-1-ol and trichloroacetonitrile, followed by a thermally or catalytically induced rearrangement. pnas.orgwiley.com While effective, future research will focus on developing more advanced and efficient synthetic methodologies.

A primary area of exploration is the development of novel catalytic systems. Historically, mercury(II) and palladium(II) salts have been used to catalyze the rearrangement. mdpi.comwiley.com However, concerns over toxicity and cost necessitate the exploration of alternatives. Research into catalysts based on other transition metals like rhodium, iridium, and iron has shown promise for related transformations, suggesting a fruitful avenue for the specific rearrangement of 3-Buten-1-ol, trichloroacetate. ijnc.irneovarsity.org A key goal is the development of catalysts that are not only less toxic but also operate under milder conditions and at lower catalytic loadings. rsc.org

Furthermore, the field is moving towards catalytic asymmetric rearrangements to produce enantiomerically pure allylic amines, which are crucial building blocks in pharmaceuticals. rsc.orgibm.com This involves designing new chiral ligands and catalyst systems that can effectively control the stereochemical outcome of the rearrangement. The development of practical methods for preparing allylic amines of high enantiomeric purity remains a significant objective. wiley.comibm.com

Chemoenzymatic strategies also represent a promising frontier. These methods combine the selectivity of enzymes with the efficiency of chemical catalysis. For instance, a sequential approach involving enzymatic oxidation followed by bio-transamination has been used for the stereoselective synthesis of chiral amines from racemic alcohol precursors, a strategy that could be adapted for pathways involving 3-Buten-1-ol derivatives. mi-6.co.jp

Deeper Understanding of Intramolecular Reactivity and Selectivity

The Overman rearrangement of this compound proceeds through a concerted, suprafacial ijsetpub.comijsetpub.com-sigmatropic shift via a six-membered, chair-like transition state. pnas.orgwiley.com While this mechanism is well-established, a more profound understanding of the factors governing its reactivity and selectivity is a key target for future research.

Advanced computational chemistry and quantum mechanical calculations will play a pivotal role in mapping the potential energy surface of the reaction. acs.org These studies can provide detailed insights into the transition state geometry, helping to rationalize and predict the high diastereoselectivity often observed. pnas.org For example, understanding how the geometry of the double bond in the allylic system influences the stereochemical outcome is critical for designing syntheses of specific stereoisomers. scispace.com

In the context of asymmetric catalysis, research will focus on elucidating the precise interactions between the substrate, the chiral catalyst, and any associated ligands or counterions. acs.org The asymmetric counteranion-directed catalysis (ACDC) strategy, for instance, has been successfully applied to palladium-catalyzed Overman rearrangements, where a chiral phosphate (B84403) anion induces high enantioselectivity. acs.org Future work will likely explore new chiral catalysts and seek a detailed mechanistic understanding of the chirality transfer process.

Development of Green Chemistry Approaches for Synthesis and Transformation

Improving the environmental footprint of chemical processes involving this compound is a critical future objective. This aligns with the broader principles of green chemistry, which emphasize waste reduction, the use of less hazardous substances, and energy efficiency.

A major focus will be the replacement of toxic heavy-metal catalysts, particularly mercury salts. mdpi.com The development of catalysts based on more abundant and benign metals, such as iron, is a significant area of interest. neovarsity.org Additionally, designing catalysts that can be easily recovered and reused would enhance the sustainability of the process. neovarsity.org

Another green approach is the development of reactions that proceed under milder conditions, reducing energy consumption. This includes exploring non-halogenated acetimidates, which may offer economic and environmental advantages over their trichloro- or trifluoro- counterparts by avoiding the use of CX₃ groups. rsc.org The use of aqueous reaction media, where possible, is also a key goal, as demonstrated in some palladium-catalyzed aminations where aqueous ammonia (B1221849) was found to be a crucial component. neovarsity.org

The integration of biocatalysis, such as the use of enzymes like laccases or transaminases, offers a powerful green alternative for generating chiral amines under mild, environmentally friendly conditions. mi-6.co.jp

Expansion of Applications in Advanced Materials and Fine Chemicals

The primary value of this compound lies in its ability to be converted into chiral allylic amines and γ-amino alcohols. These products are highly valuable intermediates in the synthesis of a wide range of important molecules. ijsetpub.comwiley.com Future research will aim to expand these applications into new domains of materials science and fine chemical manufacturing.

The resulting allylic amines are precursors to biologically active compounds, including alkaloids, antibiotics, and unnatural amino acids. mdpi.comwiley.com They are key structural motifs in various pharmaceuticals. ijsetpub.commit.edu Research will continue to leverage the rearrangement of this compound and its derivatives to construct novel and complex drug candidates.

Beyond pharmaceuticals, the functional groups present in the allylic amine products make them attractive monomers for the synthesis of advanced materials. Future work could explore their incorporation into polymers, leading to materials with tailored properties for applications in fields such as electronics or biomedicine. The ability to control the stereochemistry of the amine could lead to the development of novel chiral polymers with unique optical or recognition properties.

The table below summarizes some potential applications of the chemical building blocks derived from this compound.

Product ClassPotential ApplicationsRelevant Research Findings
Chiral Allylic Amines Synthesis of unnatural amino acids, alkaloids, antibiotics, and pharmaceutical agents (e.g., Rolipram). wiley.comneovarsity.orgThe Overman rearrangement provides a practical method for preparing allylic amines with high enantiomeric purity. ibm.com
Chiral γ-Amino Alcohols Key intermediates for drug molecules (e.g., (S)-Dapoxetine precursor), chiral auxiliaries, and ligands for asymmetric catalysis. ijsetpub.commit.eduCan be synthesized from allylic alcohols via catalytic asymmetric hydroamination processes. ijsetpub.commit.edu
Functional Polymers Development of advanced materials with specific optical properties or for use as chiral stationary phases.The amine and alkene functionalities offer sites for polymerization and further modification.
Fine Chemical Scaffolds Creation of diverse molecular libraries for high-throughput screening in drug discovery.The products serve as versatile building blocks for more complex molecular architectures. ijnc.ir

Integration of Machine Learning in Predictive Modeling of Reactivity

The intersection of artificial intelligence and chemistry is set to revolutionize how chemical reactions are understood and designed. ijsetpub.commdpi.com For a substrate like this compound, machine learning (ML) offers powerful tools to accelerate research and discovery.

ML models can be trained on large datasets of chemical reactions to predict outcomes, including product structures, yields, and enantioselectivity. wiley.comrsc.orgnih.gov This predictive power can guide the experimental process, saving time and resources. For the rearrangement of this compound, an ML model could screen vast libraries of potential catalysts and reaction conditions to identify the optimal parameters for achieving a desired outcome, a task that would be prohibitively resource-intensive using purely experimental methods. pnas.orgwiley.com

Furthermore, ML is being integrated with computational chemistry to predict reaction mechanisms and transition state structures with greater speed and efficiency than traditional quantum mechanical methods. mit.edudigitellinc.com This could lead to a more nuanced understanding of the selectivity in the Overman rearrangement. By identifying the key molecular features that influence reactivity, ML can help in the rational design of new substrates and catalysts. wiley.comscispace.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trichloroacetate derivatives, and how are their structural properties characterized?

  • Methodology : Trichloroacetate salts and esters are typically synthesized via acid-base reactions (e.g., neutralizing trichloroacetic acid with metal hydroxides) or esterification. For example, hydrated barium(II) trichloroacetate complexes were synthesized by reacting barium hydroxide with trichloroacetic acid in methanol, followed by crystallization with 1,2-dimethoxyethane (DME) or 1,4-dioxane. Structural characterization employs FT-IR, X-ray diffraction (single-crystal), and thermogravimetric analysis (TGA) .
  • Key Data : FT-IR spectra reveal characteristic C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). X-ray studies confirm bridging coordination modes of trichloroacetate ligands in metal complexes .

Q. How does the decomposition kinetics of potassium trichloroacetate vary in different carboxylic acid solvents?

  • Methodology : Kinetic studies involve monitoring CO₂ evolution during thermal decomposition. The reaction follows first-order kinetics, with rate constants determined using the Eyring equation. For example, in acetic acid, the activation enthalpy (ΔH‡) is ~25 kcal/mol, and entropy (ΔS‡) is −15 cal/mol·K .
  • Key Data : Decomposition rates increase with solvent nucleophilicity (e.g., propionic acid > acetic acid > butyric acid). Transition states involve coordination between the trichloroacetate ion’s carbonyl carbon and solvent nucleophiles .

Q. What analytical techniques are recommended for quantifying trichloroacetate and its metabolites in mixtures?

  • Methodology : Controlled-potential coulometry resolves trichloroacetate (TCA) and dichloroacetate (DCA) by selective electrolysis. TCA is reduced at −0.4 V (vs. SCE), while DCA requires −0.8 V. Charge transfer correlates with concentration via Faraday’s law .
  • Key Data : Molar conductance measurements confirm ionic dissociation in aqueous solutions (e.g., Λm = 150–200 S·cm²/mol for barium trichloroacetate complexes) .

Advanced Research Questions

Q. How do trichloroacetate derivatives induce hepatocarcinogenesis, and what mechanistic contradictions exist across species?

  • Methodology : Chronic exposure studies in B6C3F1 mice and F344 rats assess tumor incidence, DNA hypomethylation, and H-ras mutations. Mechanistic pathways (e.g., PPARα activation) are validated using knockout models .
  • Contradictions : Trichloroacetate induces liver tumors in mice but not rats. Murine tumors show unique H-ras mutation patterns (e.g., codon 61 mutations) distinct from peroxisome proliferator-activated receptor (PPARα) agonists like dichloroacetate .

Q. What role does trichloroacetate play in coordination chemistry, and how does its structure influence metal complex stability?

  • Methodology : Compare UV-Vis spectra and conductivity of copper(II) trichloroacetate with other carboxylates. Trichloroacetate’s electron-withdrawing Cl groups destabilize metal-ligand bonds, favoring hydrated ions over bridged complexes .
  • Key Data : Copper trichloroacetate exists as a plain salt (Cu²⁺·nH₂O and free trichloroacetate ions) in solid state, unlike copper acetate’s dimeric structure .

Q. How can computational methods elucidate charge transfer interactions in trichloroacetate-containing crystals?

  • Methodology : Natural Bond Orbital (NBO) analysis quantifies intermolecular hydrogen bonding and charge transfer. For guanidinium trichloroacetate (GTCA), lone pair interactions (e.g., n(O)→σ*(N-H)) reveal strong N-H···O hydrogen bonds (10–115 kcal/mol) .
  • Key Data : NBO analysis identifies the strongest interaction as n3(O2)→π*(C1-O3) (114.94 kcal/mol), stabilizing GTCA’s crystal lattice .

Q. What are the limitations of the PPARα activation hypothesis in explaining trichloroacetate-induced carcinogenicity?

  • Methodology : Compare gene expression profiles (e.g., c-myc, DNA methyltransferases) in trichloroacetate-treated mice vs. PPARα agonists. PPARα-independent pathways are implicated due to species-specific tumorigenesis and divergent mutation signatures .
  • Contradictions : Trichloroacetate causes peroxisome proliferation in both mice and rats but only induces tumors in mice. This suggests additional mechanisms, such as oxidative stress or epigenetic modulation .

Methodological Notes

  • Data Interpretation : When analyzing decomposition kinetics, account for solvent protonation effects in the latter reaction stages, as trichloroacetic acid formation can alter rate constants .
  • Analytical Pitfalls : Coulometric methods require strict potential control to avoid overlapping reductions of TCA and DCA. Validate selectivity using standard additions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.